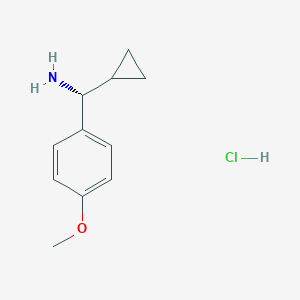

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(R)-cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXIXBPARKOHLB-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620971 | |

| Record name | (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212831-96-3 | |

| Record name | (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl

Foreword: The Significance of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl in Modern Drug Discovery

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a chiral amine of significant interest in contemporary pharmaceutical research and development. Its unique structural amalgamation, featuring a constrained cyclopropyl moiety, a methoxy-substituted phenyl ring, and a chiral benzylic amine center, renders it a valuable and versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties and the analytical methodologies essential for its characterization. The strategic incorporation of the cyclopropyl group is known to enhance metabolic stability and potency in drug candidates, while the methoxyphenyl group can modulate receptor interactions and pharmacokinetic profiles. Consequently, this molecule serves as a critical intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system for the potential treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.[1] A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure the quality, consistency, and performance of this intermediate in the synthesis of next-generation pharmaceuticals.

Chemical Identity and Molecular Structure

A precise understanding of the chemical identity of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is the foundation for all subsequent characterization.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (1R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride | N/A |

| CAS Number | 58271-59-3 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |

| Molecular Weight | 213.70 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)N.Cl | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Storage | Room temperature, stored under an inert atmosphere | [1][2] |

Core Physicochemical Characteristics

The physicochemical properties of a pharmaceutical intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its reactivity, solubility, and ultimately, its suitability for downstream applications.

Solubility Profile

The solubility of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is a key factor in its handling, reaction kinetics, and purification. As a hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents.

Table 2: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydrochloride salt form significantly increases aqueous solubility. |

| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating the ionic salt. |

| Dichloromethane | Sparingly soluble | Lower polarity compared to alcohols. |

| Toluene, Hexanes | Insoluble | Non-polar solvents are unlikely to dissolve the salt. |

Experimental Protocol for Solubility Determination:

A standardized protocol for determining the equilibrium solubility of the compound is crucial for reproducibility.

-

Preparation of Saturated Solutions: Add an excess amount of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl to a series of vials, each containing a known volume of the test solvent (e.g., water, methanol, ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Centrifuge the saturated solutions to pellet the excess solid. Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a calibration curve prepared from a stock solution of known concentration.

-

Calculation: Determine the solubility in mg/mL or mol/L.

Melting Point

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

-

Predicted Melting Point: While no specific experimental value is publicly available for the (R)-enantiomer hydrochloride, related compounds such as Cyclopropyl(4-methoxyphenyl)methanone have a reported melting point of 40-42 °C. It is anticipated that the hydrochloride salt of the amine will have a significantly higher melting point.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature at which the substance begins to melt and the temperature at which it is completely molten.

Acidity Constant (pKa)

The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and interaction with biological targets. The primary amine in the molecule is the key ionizable group.

-

Predicted pKa: The pKa of the conjugate acid of a typical primary benzylic amine is in the range of 9-10.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: Dissolve a precisely weighed amount of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl in a known volume of deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Predicted XlogP (for the free base): 1.5. This value suggests a moderate degree of lipophilicity. The LogD (distribution coefficient) at a given pH will be influenced by the pKa.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add the second phase. Shake the mixture vigorously to allow for partitioning between the two phases.

-

Equilibration and Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.

-

Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (likely two doublets), the methoxy group (a singlet), the benzylic proton (a multiplet), and the protons of the cyclopropyl ring (a complex multiplet system). The protons of the ammonium group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, with distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the carbons of the cyclopropyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H stretch (amine salt): A broad band in the region of 2400-3200 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Around 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A strong absorption around 1250 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For the free base (C₁₁H₁₅NO), the expected [M+H]⁺ ion would be at m/z 178.12.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is indispensable for determining the enantiomeric purity of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl.

Rationale for Method Development: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.

Illustrative Chiral HPLC Method:

-

Column: A column with a cellulose-based chiral stationary phase (e.g., Lux Cellulose-1) is a suitable starting point.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used in normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution for basic compounds.

-

Detection: UV detection at a wavelength where the 4-methoxyphenyl chromophore absorbs (e.g., 225 nm).

Experimental Protocol for Chiral Purity Analysis:

-

System Suitability: Inject a solution of the racemic mixture to ensure that the two enantiomers are baseline-separated.

-

Sample Analysis: Prepare a solution of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl of known concentration and inject it into the HPLC system.

-

Data Analysis: Integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Synthesis and Purification

The synthesis of enantiomerically pure (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is a critical step in its utilization.

Enantioselective Synthesis

An enantioselective synthesis is the preferred route to obtain the desired (R)-enantiomer. A plausible synthetic approach involves the asymmetric reduction of a precursor ketone or imine.

Diagram of a Potential Synthetic Pathway:

Sources

An In-Depth Technical Guide to (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of a Chiral Cyclopropylamine Scaffold

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, bearing the CAS number 1212831-96-3, represents a sophisticated chiral building block of significant interest in modern medicinal chemistry. Its unique structural architecture, combining a rigid cyclopropyl moiety with an electron-rich methoxyphenyl group and a chiral amine center, makes it a highly sought-after intermediate in the synthesis of novel therapeutic agents. The cyclopropyl ring is a particularly valuable pharmacophore, known to enhance metabolic stability, improve potency, and reduce off-target effects by constraining the conformation of drug molecules.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, with a particular focus on its emerging role as a scaffold for potent enzyme inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical insights and actionable experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is fundamental to its effective use in research and development. The hydrochloride salt form generally confers improved solubility and stability compared to the free base.

| Property | Value | Source |

| CAS Number | 1212831-96-3 | N/A |

| Molecular Formula | C₁₁H₁₆ClNO | [2] |

| Molecular Weight | 213.70 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water, methanol, and DMSO (predicted) | General knowledge |

| Storage | Store at room temperature under an inert atmosphere. | [2] |

Asymmetric Synthesis: A Strategic Approach

The enantioselective synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine is a critical step in harnessing its therapeutic potential. Direct synthesis of the racemic mixture followed by chiral resolution is one approach; however, asymmetric synthesis offers a more elegant and efficient route to the desired enantiomer. A plausible and robust strategy involves the asymmetric reduction of an imine precursor, derived from the corresponding ketone, using a chiral auxiliary. This method provides excellent stereocontrol and is amenable to scale-up.

Part 1: Synthesis of the Ketone Precursor

The synthesis commences with the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride to yield the key intermediate, Cyclopropyl(4-methoxyphenyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of anisole (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Cyclopropyl(4-methoxyphenyl)methanone.[3]

Part 2: Enantioselective Reductive Amination

The ketone is then converted to the target chiral amine via a diastereoselective reductive amination using a chiral auxiliary, such as (R)-α-methylphenethylamine.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve Cyclopropyl(4-methoxyphenyl)methanone (1.0 eq.) and (R)-α-methylphenethylamine (1.1 eq.) in a suitable solvent like methanol.

-

Catalytic Reduction: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pt/C).

-

Hydrogenation: Subject the mixture to hydrogenation under normal pressure until the reaction is complete (monitored by TLC).

-

Purification of Diastereomer: After filtration of the catalyst, the resulting diastereomeric amine intermediate can be purified by salt formation with a chiral acid (e.g., L-tartaric acid) and subsequent recrystallization to isolate the desired (R,R)-diastereomer.[2]

-

Deprotection: The chiral auxiliary is removed by hydrogenolysis (e.g., using Pd/C as a catalyst) to yield (R)-Cyclopropyl(4-methoxyphenyl)methanamine.

-

Salt Formation: The final hydrochloride salt is prepared by treating the free amine with a solution of HCl in a suitable solvent like ether or isopropanol.

Caption: Asymmetric synthesis workflow.

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, DMSO-d₆) δ (ppm):

-

Aromatic Protons: 7.20-7.40 (d, 2H) and 6.80-7.00 (d, 2H) corresponding to the para-substituted phenyl ring.

-

Methine Proton: A multiplet around 3.50-3.70 (m, 1H) for the chiral center proton (CH-NH₂).

-

Methoxy Protons: A singlet around 3.75 (s, 3H).

-

Amine Protons: A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.

-

Cyclopropyl Protons: A series of multiplets in the upfield region, typically between 0.20 and 1.50 ppm.

Predicted ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm):

-

Aromatic Carbons: Resonances between 114 and 160 ppm, including the ipso-carbon attached to the methoxy group at the higher end of this range.

-

Methine Carbon: A signal around 60-65 ppm for the chiral carbon.

-

Methoxy Carbon: A peak around 55 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically below 20 ppm.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the compound. A reverse-phase HPLC method would be suitable for this purpose.

Illustrative HPLC Method:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the phenyl ring shows strong absorbance (e.g., 225 nm or 254 nm).

-

Expected Outcome: A single major peak corresponding to the product, with purity typically >98%.

For confirming the enantiomeric excess, a chiral HPLC method is required.

Illustrative Chiral HPLC Method:

-

Column: A chiral stationary phase, such as a Pirkle-type column or a polysaccharide-based column.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, with a small amount of an amine modifier.

-

Expected Outcome: Baseline separation of the (R) and (S) enantiomers, allowing for the accurate determination of the enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

-

Expected m/z: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately 178.12 g/mol .

Caption: Analytical characterization workflow.

Therapeutic Potential: A Scaffold for LSD1 Inhibition

The cyclopropylamine moiety is a known pharmacophore that can act as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in several types of cancer.[4] LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes.

Mechanism of Action

Cyclopropylamine-based inhibitors, such as (R)-Cyclopropyl(4-methoxyphenyl)methanamine, are believed to function as mechanism-based inactivators of LSD1. The proposed mechanism involves the oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This oxidation generates a reactive cyclopropyliminium ion intermediate, which then forms a covalent adduct with the FAD cofactor, leading to the irreversible inhibition of the enzyme.

Sources

- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 3. Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6 | Chemsrc [chemsrc.com]

- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride: A Key Intermediate in Central Nervous System Drug Discovery

This guide provides a comprehensive technical overview of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Its unique structural combination of a cyclopropyl ring and a 4-methoxyphenyl moiety makes it a valuable building block for the synthesis of novel therapeutic agents targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, synthesis, characterization, and applications.

Introduction: The Significance of a Chiral Building Block

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of a chiral center and a cyclopropyl group imparts specific conformational constraints and metabolic stability to the target molecules, which can lead to enhanced potency, selectivity, and pharmacokinetic properties.[1] The 4-methoxyphenyl group is also a common feature in many CNS-active drugs. This guide will delve into the critical aspects of this molecule, providing a foundation for its effective utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular integrity of a starting material is paramount in drug development. The structural features of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride are depicted below, and its key physicochemical properties are summarized in the following table.

Caption: Molecular Structure of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO | [1] |

| Molecular Weight | 213.70 g/mol | [1] |

| Appearance | Solid | |

| Storage | Room temperature, under inert gas | [1] |

Synthesis and Chiral Resolution

The enantioselective synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine is a critical step in its production. Several strategies can be employed, with the overarching goal of establishing the desired stereocenter with high enantiomeric excess (ee).

General Synthetic Approach

A common route involves the synthesis of the racemic amine followed by chiral resolution. The synthesis of the racemic intermediate, cyclopropyl(4-methoxyphenyl)methanamine, can be achieved through various methods, including the reductive amination of cyclopropyl 4-methoxyphenyl ketone.

Caption: General Synthetic and Resolution Workflow

Experimental Protocol: Chiral Resolution

The following protocol is a representative example of a chiral resolution process that can be adapted for (R)-Cyclopropyl(4-methoxyphenyl)methanamine. The choice of resolving agent and solvent system is crucial and often requires empirical optimization.

Step 1: Diastereomeric Salt Formation

-

Dissolve one equivalent of racemic cyclopropyl(4-methoxyphenyl)methanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

Add a solution of 0.5 equivalents of a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, in the same solvent.

-

Stir the mixture at room temperature to allow for the formation of diastereomeric salts.

Step 2: Fractional Crystallization

-

Allow the solution to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent to remove impurities.

-

The enantiomeric purity of the crystallized salt should be determined at this stage using a suitable analytical method (e.g., chiral HPLC).

-

If necessary, recrystallize the salt to achieve the desired level of enantiomeric excess.

Step 3: Liberation of the Chiral Amine

-

Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).

-

Stir the mixture until the salt has completely dissolved and the free amine has partitioned into the organic layer.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the free (R)-amine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the free (R)-amine in a suitable solvent (e.g., diethyl ether or methanol).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.[2]

-

Collect the resulting white solid by filtration, wash with a cold solvent, and dry under vacuum to yield (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.[2]

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methoxy group (a singlet around 3.8 ppm), the aromatic protons (two doublets in the aromatic region), and the methine proton adjacent to the nitrogen (a multiplet). The protons of the amine group will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons, the aromatic carbons (including the ipso-carbon attached to the methoxy group and the carbon bearing the cyclopropylamine moiety), the methoxy carbon, and the methine carbon. Predicted ¹³C NMR data for the related 4-methoxybenzaldehyde can offer a reference for the aromatic and methoxy signals.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 178.12265.[4]

Analytical Methods for Purity Determination

High-performance liquid chromatography (HPLC) is the method of choice for assessing both chemical and enantiomeric purity.

Chemical Purity (RP-HPLC): A reverse-phase HPLC method can be developed to determine the presence of any impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Enantiomeric Purity (Chiral HPLC): Separation of the enantiomers is crucial. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.[5] The mobile phase is usually a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol.

Example HPLC Method Development:

Caption: Chiral HPLC Method Development Flowchart

Applications in Drug Discovery

The unique structural features of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride make it a valuable precursor for the synthesis of molecules targeting the central nervous system.[1] Its incorporation into drug candidates can modulate their pharmacological profile.

The cyclopropyl group can:

-

Enhance Metabolic Stability: The strained ring system is less susceptible to metabolic degradation compared to linear alkyl chains.

-

Improve Potency and Selectivity: The rigid structure of the cyclopropyl group can lead to more specific interactions with biological targets.

-

Increase CNS Penetration: The lipophilic nature of the cyclopropyl group can facilitate crossing the blood-brain barrier.

This intermediate has been explored for its potential in the development of treatments for a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1] It serves as a key building block for creating selective receptor agonists or antagonists.[1]

Conclusion

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a chiral intermediate with significant potential in medicinal chemistry. Its synthesis, centered around effective chiral resolution, and its thorough characterization are critical for its successful application. The structural and physicochemical properties it imparts make it a valuable tool for the design and development of next-generation CNS therapeutics. As the demand for more effective and safer CNS drugs continues to grow, the importance of such well-defined and versatile building blocks will undoubtedly increase.

References

-

MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

-

MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]

- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

PubChemLite. 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. [Link]

-

MavMatrix. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

MD Topology. (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. [Link]

-

ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

-

ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]

- Google Patents.

- Google Patents. Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss- d-glucopyranos-1-yl).

-

The Royal Society of Chemistry. Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions - Supporting Information. [Link]

- Google Patents. Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders.

-

HPLC.eu. chiral columns. [Link]

-

Analytics-Shop. CHIRAL COLUMNS. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Semantic Scholar. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. hmdb.ca [hmdb.ca]

- 4. PubChemLite - 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (C₁₁H₁₆ClNO), a chiral amine of significant interest in pharmaceutical research and development.[1] Due to the limited availability of public domain experimental spectra for this specific salt, this guide integrates foundational spectroscopic principles with data from closely related analogs to present a robust predictive analysis. We will delve into the anticipated features of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for researchers. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also provided, ensuring that this guide serves as a practical tool in the laboratory.

Introduction: The Significance of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride in Medicinal Chemistry

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a key building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its unique molecular architecture, featuring a chiral center, a cyclopropyl moiety, and a methoxyphenyl group, makes it a valuable intermediate for developing compounds with potential applications in treating neurological and psychiatric disorders.[1] The precise stereochemistry at the chiral center is often crucial for pharmacological activity, necessitating rigorous spectroscopic methods to confirm both the chemical structure and the enantiomeric purity of the molecule. This guide provides the essential spectroscopic framework for the unambiguous identification and characterization of this important compound.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the structure of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride and highlights the key chemical environments that will be probed by various spectroscopic techniques.

Figure 2: Workflow for determining enantiomeric purity using NMR with a chiral solvating agent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid hydrochloride salt can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Data:

| **Wavenumber (cm⁻¹) ** | Vibration | Intensity |

| 2800-3200 | N-H stretch (amine salt) | Strong, broad |

| 3000-3100 | C-H stretch (aromatic & cyclopropyl) | Medium |

| 2850-2960 | C-H stretch (aliphatic) | Medium |

| ~1610, ~1510 | C=C stretch (aromatic) | Strong |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~1030 | C-O stretch (aryl ether) | Strong |

Interpretation and Causality:

-

N-H Stretching: The most prominent feature for the hydrochloride salt will be a broad and strong absorption in the 2800-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of a protonated amine.

-

C-H Stretching: Aromatic and cyclopropyl C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The benzene ring will show characteristic sharp absorptions around 1610 and 1510 cm⁻¹.

-

C-O Stretching: The aryl ether linkage will produce strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering structural clues.

Experimental Protocol:

-

Instrument: A mass spectrometer, commonly coupled with a chromatographic inlet (GC-MS or LC-MS). Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition Mode: Positive ion mode is preferred to observe the protonated molecule.

Predicted Mass Spectrometry Data:

The molecular weight of the free base, (R)-Cyclopropyl(4-methoxyphenyl)methanamine, is 177.25 g/mol . The hydrochloride salt has a molecular weight of 213.70 g/mol .

| m/z | Assignment |

| 178.12 | [M+H]⁺ (protonated free base) |

| 162.11 | [M+H - NH₃]⁺ |

| 134.07 | [M+H - C₃H₅N]⁺ |

Interpretation and Causality:

-

Molecular Ion: In ESI-MS, the protonated molecular ion of the free base, [M+H]⁺, is expected to be observed at m/z 178.12.

-

Fragmentation Pattern: Common fragmentation pathways for benzylic amines include the loss of the amine group and cleavage of the cyclopropyl ring. The fragment at m/z 162.11 likely corresponds to the loss of ammonia. The fragment at m/z 134.07 could result from the cleavage of the bond between the chiral carbon and the cyclopropyl group.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. By combining the predictive power of ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure, purity, and stereochemical integrity of this pharmaceutically important compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.

References

-

MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

-

PubChem. 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. [Link]

-

NIST. Benzenemethanamine, 4-methoxy-. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of public experimental spectra for this specific salt, this guide leverages predictive NMR software, established principles of NMR spectroscopy, and comparative analysis of structurally related compounds to offer a comprehensive interpretation. The causality behind experimental choices, the logic of spectral assignments, and the impact of stereochemistry and protonation on the NMR parameters are discussed in detail. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar chiral molecules.

Introduction: The Structural Significance of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a key building block in medicinal chemistry. Its structure combines a chiral benzylic amine, a cyclopropyl group, and a 4-methoxyphenyl moiety, features that are often associated with compounds targeting the central nervous system.[1] Accurate structural elucidation and stereochemical confirmation are paramount in drug development, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, providing a framework for its unambiguous identification and characterization.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride presents a unique fingerprint of the molecule. The following sections break down the predicted chemical shifts, multiplicities, and coupling constants for each proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-7, H-7' | 7.35 | d | 2H |

| H-8, H-8' | 7.00 | d | 2H |

| H-1 | 4.20 | d | 1H |

| H-5 (OCH₃) | 3.82 | s | 3H |

| NH₃⁺ | 9.50 (broad) | s | 3H |

| H-2 | 1.50 | m | 1H |

| H-3, H-4 (trans) | 0.80 | m | 2H |

| H-3, H-4 (cis) | 0.60 | m | 2H |

Aromatic Region (7.5 - 6.8 ppm)

The 4-methoxyphenyl group gives rise to a characteristic AA'BB' system, which is often approximated as two doublets.

-

H-7, H-7' (ortho to methoxy): These protons are predicted to resonate around 7.35 ppm . Their chemical shift is influenced by the electron-donating methoxy group and the deshielding effect of the aromatic ring current.

-

H-8, H-8' (meta to methoxy): These protons are predicted around 7.00 ppm . They are shielded relative to the H-7 protons due to the resonance effect of the para-methoxy group.

Benzylic and Methine Protons (4.5 - 1.0 ppm)

-

H-1 (Benzylic Methine): The proton attached to the chiral center (C-1) is a benzylic proton and is expected to be significantly deshielded, appearing around 4.20 ppm . Its multiplicity will be a complex multiplet due to coupling with the NH₃⁺ protons and the H-2 proton of the cyclopropyl ring. However, rapid exchange of the acidic NH₃⁺ protons with residual water in the solvent can lead to a simplified multiplicity, often a doublet due to coupling with H-2.

-

H-2 (Cyclopropyl Methine): This proton, attached to the carbon bonded to the chiral center, is predicted to be around 1.50 ppm . It will appear as a complex multiplet due to coupling with the benzylic proton (H-1) and the diastereotopic methylene protons of the cyclopropyl ring (H-3 and H-4).

Cyclopropyl Protons (1.0 - 0.5 ppm)

The cyclopropyl protons exhibit unique chemical shifts due to the ring's electronic structure, which induces a shielding effect. Furthermore, the presence of a chiral center at C-1 renders the two methylene protons on each of the adjacent carbons (C-3 and C-4) diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts and couplings.

-

H-3, H-4 (trans to the aryl group): These protons are predicted to be around 0.80 ppm .

-

H-3, H-4 (cis to the aryl group): These protons are predicted to be more shielded, appearing around 0.60 ppm .

The complex coupling patterns in this region arise from geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons), with cis and trans coupling constants typically differing.

Methoxy and Ammonium Protons

-

H-5 (OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet around 3.82 ppm .

-

NH₃⁺ Protons: The three protons on the nitrogen are expected to be significantly deshielded due to the positive charge, appearing as a broad singlet around 9.50 ppm . The broadness is a result of rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus. The chemical shift of these protons is highly dependent on the solvent and concentration. In the presence of D₂O, these protons will exchange with deuterium, causing the signal to disappear, a useful technique for confirming their assignment.

Predicted ¹³C NMR Spectrum: A Structural Confirmation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9 (C-O) | 160.0 |

| C-6 | 130.0 |

| C-7, C-7' | 129.5 |

| C-8, C-8' | 114.5 |

| C-1 (Benzylic) | 60.0 |

| C-5 (OCH₃) | 55.5 |

| C-2 | 15.0 |

| C-3, C-4 | 5.0 |

Aromatic Carbons (160 - 110 ppm)

-

C-9 (ipso-carbon attached to OCH₃): This carbon is the most deshielded in the aromatic region, predicted around 160.0 ppm , due to the direct attachment of the electronegative oxygen.

-

C-6 (ipso-carbon attached to the chiral side chain): Predicted around 130.0 ppm .

-

C-7, C-7' (ortho to methoxy): Predicted around 129.5 ppm .

-

C-8, C-8' (meta to methoxy): These carbons are the most shielded in the aromatic region, appearing around 114.5 ppm due to the electron-donating effect of the methoxy group.

Aliphatic Carbons (60 - 0 ppm)

-

C-1 (Benzylic Carbon): The carbon of the chiral center is predicted to be around 60.0 ppm .

-

C-5 (Methoxy Carbon): The methoxy carbon should appear as a sharp signal around 55.5 ppm .

-

C-2 (Cyclopropyl Methine Carbon): This carbon is predicted around 15.0 ppm .

-

C-3, C-4 (Cyclopropyl Methylene Carbons): These carbons are highly shielded and are expected to resonate at a very upfield chemical shift, around 5.0 ppm .

Experimental Considerations and Methodologies

Sample Preparation and NMR Solvents

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is typically soluble in deuterated polar solvents such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the exchangeable NH₃⁺ protons.

-

D₂O: In D₂O, the NH₃⁺ protons will exchange with deuterium, and their signal will not be observed. This can simplify the spectrum and help in identifying the N-H protons.

-

DMSO-d₆: This solvent is often preferred for observing exchangeable protons as it forms strong hydrogen bonds, slowing down the exchange rate and resulting in sharper signals for the NH₃⁺ protons.

A typical experimental protocol would involve dissolving 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

1D NMR Acquisition Parameters

A standard ¹H NMR experiment would be performed on a 400 MHz or higher field spectrometer. Key parameters include:

-

Pulse Angle: 30-45 degrees to ensure full relaxation between scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically 256 or more) and a longer relaxation delay (2-5 seconds) are required.

2D NMR for Unambiguous Assignments

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the correlation of adjacent protons. For example, the benzylic proton (H-1) would show a cross-peak with the cyclopropyl methine proton (H-2).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the carbon signals based on the already assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular fragments.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. By integrating data from predictive software with fundamental NMR principles and analysis of related structures, a detailed and logical interpretation of the expected spectra has been presented. The key takeaways for researchers are the characteristic chemical shifts of the aromatic, benzylic, and cyclopropyl protons, the diastereotopicity of the cyclopropyl methylene protons due to the chiral center, and the significant downfield shift of the ammonium protons upon salt formation. The experimental methodologies outlined, particularly the use of 2D NMR techniques, provide a robust framework for the definitive structural elucidation and stereochemical confirmation of this important pharmaceutical intermediate.

References

-

MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

The Cyclopropylamine Moiety: A Privileged Scaffold for CNS Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropylamine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the discovery and development of novel therapeutics for Central Nervous System (CNS) disorders. Its unique combination of structural rigidity, metabolic stability, and stereoelectronic properties allows for potent and selective interactions with a variety of CNS targets. This guide provides a comprehensive technical overview of the biological activity of cyclopropylamine derivatives within the CNS. We will delve into their primary molecular targets, elucidate the downstream signaling pathways they modulate, present detailed structure-activity relationships, and provide actionable experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of next-generation CNS therapies.

The Cyclopropylamine Advantage in CNS Drug Design

The incorporation of a cyclopropylamine functional group into a molecule can confer significant advantages in the design of CNS-active agents. The three-membered ring introduces a degree of conformational constraint that can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its intended target.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and increased in vivo half-life.[1][2] This inherent metabolic stability makes the cyclopropylamine moiety an attractive bioisosteric replacement for more labile functional groups.

The unique electronic nature of the cyclopropane ring, with its partial π-character, also allows for specific and favorable interactions within the binding pockets of CNS proteins. These properties have been successfully exploited to develop drugs targeting a range of CNS disorders, from depression and anxiety to neurodegenerative diseases.

Key CNS Targets of Cyclopropylamine Derivatives

While initially recognized for their potent inhibition of monoamine oxidase, the therapeutic reach of cyclopropylamine derivatives has expanded to a diverse array of CNS targets.

Monoamine Oxidases (MAO-A and MAO-B)

Cyclopropylamines are perhaps most famously known as mechanism-based inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), flavoenzymes responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] The antidepressant tranylcypromine is a classic example of a cyclopropylamine-containing MAO inhibitor.[4] By irreversibly inhibiting MAO, these compounds increase the synaptic concentrations of these neurotransmitters, leading to their therapeutic effects in mood and anxiety disorders.

The mechanism of irreversible inhibition involves the oxidation of the cyclopropylamine by the FAD cofactor of MAO, leading to the formation of a reactive intermediate that covalently modifies the enzyme.[5][6]

Lysine-Specific Demethylase 1 (LSD1)

More recently, cyclopropylamine derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histones. LSD1 is overexpressed in several cancers and is also implicated in neurological disorders. The inhibitory mechanism is similar to that of MAO, involving the formation of a covalent adduct with the FAD cofactor.[7]

Dopamine Receptors (D2 and D3)

A growing body of research has demonstrated that cyclopropylamine derivatives can act as potent and selective ligands for dopamine receptors, particularly the D2 and D3 subtypes.[8] These G-protein coupled receptors are critical targets for antipsychotic medications and treatments for Parkinson's disease. Derivatives of 2-phenylcyclopropylmethylamine (PCPMA) have been shown to exhibit partial agonist activity at the D2 receptor, a key pharmacological feature of third-generation antipsychotics.[5][8]

Serotonin Receptors (5-HT Receptors)

The versatility of the cyclopropylamine scaffold is further highlighted by its ability to target various serotonin receptor subtypes. Derivatives have been synthesized that show high affinity for 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6 receptors.[9][10] For instance, trans-2-(indol-3-yl)cyclopropylamine derivatives have been identified as potent ligands for the 5-HT2C receptor, a target for antidepressants and anxiolytics.[9] The rigid cyclopropylamine structure serves to conformationally restrain the ethylamine side chain of tryptamine, leading to enhanced selectivity for specific 5-HT receptor subtypes.

Signaling Pathways Modulated by Cyclopropylamine Derivatives

The therapeutic effects of cyclopropylamine derivatives are a direct consequence of their ability to modulate specific intracellular signaling cascades.

Downstream Effects of MAO Inhibition

By inhibiting the degradation of monoamine neurotransmitters, MAO inhibitors lead to their accumulation in the presynaptic terminal and increased release into the synaptic cleft. This enhanced neurotransmitter concentration leads to greater activation of postsynaptic dopamine and serotonin receptors, triggering their respective downstream signaling pathways.

Figure 1: Downstream effects of MAO inhibition by cyclopropylamine derivatives.

Dopamine D2 Receptor Signaling

Dopamine D2-like receptors are coupled to Gi/o proteins.[11] Activation of these receptors by a cyclopropylamine derivative (acting as an agonist or partial agonist) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation state of various downstream targets, including ion channels and transcription factors.

Figure 2: Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT2C Receptor Signaling

The 5-HT2C receptor is coupled to Gq/11 proteins.[3][12] Ligand binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers orchestrate a wide range of cellular responses, including modulation of ion channel activity and gene expression.

Figure 3: Simplified signaling pathway of the Serotonin 5-HT2C receptor.

Structure-Activity Relationships (SAR)

The biological activity of cyclopropylamine derivatives is highly dependent on their substitution patterns. Understanding these structure-activity relationships is crucial for the rational design of potent and selective CNS agents.

| Target | Core Scaffold | Key Substitutions and their Effects on Activity | Reference Compound | IC50/Ki (nM) |

| MAO-B | cis-N-Benzyl-2-alkoxycyclopropylamine | - Methoxy group at the 2-position enhances potency. - cis-stereochemistry is preferred. | cis-N-Benzyl-2-methoxycyclopropylamine | 5 |

| LSD1 | Cyclopropylamine containing cyanopyrimidines | - n-propyl-thio/isopropyl-thio group on the pyrimidine ring enhances anticancer activity. - Electron-donating groups on the phenyl ring can increase potency. | Compound VIIm | 1800 (IC50) |

| Dopamine D3 Receptor | 2-Phenylcyclopropylmethylamine (PCPMA) | - Steric, electrostatic, and hydrophobic fields around the PCPMA core are critical for binding. | (Not specified) | (Varies) |

| Serotonin 5-HT2C Receptor | trans-2-(indol-3-yl)cyclopropylamine | - 5-fluoro substitution on the indole ring significantly increases affinity. - 1S,2R enantiomer shows higher affinity than the 1R,2S enantiomer. | 5-fluoro-trans-2-(indol-3-yl)cyclopropylamine | 1.9 (Ki) |

Experimental Protocols for Biological Evaluation

A robust and reproducible assessment of the biological activity of novel cyclopropylamine derivatives is paramount. The following section outlines key in vitro and in vivo experimental protocols.

In Vitro Enzyme Inhibition Assays

This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate.

Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate to produce a highly fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

MAO-A or MAO-B enzyme solution.

-

Substrate solution (e.g., p-tyramine).

-

HRP solution.

-

Fluorogenic substrate solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine).

-

Test compound dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of Assay Buffer.

-

Add 10 µL of test compound or vehicle control.

-

Add 20 µL of MAO enzyme solution and pre-incubate for 15 minutes at 37°C (for irreversible inhibitors).

-

Initiate the reaction by adding 20 µL of a pre-mixed solution containing the substrate, HRP, and fluorogenic substrate.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Measure fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

This assay is mechanistically similar to the MAO inhibition assay, measuring H₂O₂ production.[13][14]

Principle: Active LSD1 demethylates a di-methylated histone H3K4 substrate, producing H₂O₂. This H₂O₂ is then detected using a fluorometric method as described for the MAO assay.[14]

Step-by-Step Protocol:

-

Prepare Reagents:

-

Assay Buffer.

-

LSD1 enzyme solution.

-

Di-methylated histone H3K4 peptide substrate.

-

HRP solution.

-

Fluorogenic substrate solution.

-

Test compound dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay components in the following order: Assay Buffer, LSD1 enzyme, HRP, fluorogenic substrate, and test compound.[15]

-

Initiate the reaction by adding the peptide substrate.[15]

-

Incubate for 30-60 minutes at 37°C.[15]

-

Read fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[15]

-

-

Data Analysis:

-

Calculate percent inhibition and determine IC50 values as described for the MAO assay.

-

In Vivo Behavioral Assays in Rodents

This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[16]

Principle: Rodents naturally tend to avoid open, brightly lit areas. Anxiolytic compounds typically increase the time spent in the center of the open field, while compounds that decrease locomotor activity will reduce the total distance traveled.[17]

Step-by-Step Protocol:

-

Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) with a floor divided into a grid of central and peripheral zones.[16] The arena is typically equipped with an overhead video camera for automated tracking.

-

Procedure:

-

Administer the test compound or vehicle to the animal at a predetermined time before the test.

-

Gently place the animal in the center of the open field.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the animal's behavior using the video tracking system.

-

-

Data Analysis:

-

Key parameters to analyze include:

-

Total distance traveled.

-

Time spent in the center zone versus the peripheral zones.

-

Number of entries into the center zone.

-

Rearing frequency.

-

-

This is a widely used model for screening potential antidepressant drugs.

Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Step-by-Step Protocol:

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.

-

Procedure:

-

Administer the test compound or vehicle.

-

Gently place the animal into the cylinder of water for a 6-minute session.

-

The first 2 minutes are considered a habituation period and are not scored.

-

During the subsequent 4 minutes, record the cumulative time the animal spends immobile (i.e., making only the movements necessary to keep its head above water).

-

-

Data Analysis:

-

Compare the immobility time of the drug-treated group to the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like activity.

-

Figure 4: General workflow for the development and evaluation of cyclopropylamine derivatives for CNS applications.

Conclusion

The cyclopropylamine moiety continues to be a remarkably versatile and valuable scaffold in the design of novel CNS therapeutics. Its unique structural and metabolic properties have enabled the development of compounds that potently and selectively modulate a growing number of key CNS targets, including monoamine oxidases, lysine-specific demethylase 1, and various dopamine and serotonin receptors. A thorough understanding of the structure-activity relationships and the downstream signaling pathways affected by these derivatives is essential for the continued success of drug discovery efforts in this area. The experimental protocols outlined in this guide provide a solid foundation for the robust biological evaluation of new cyclopropylamine-based CNS drug candidates. As our understanding of the complex neurobiology of CNS disorders deepens, the rational design of novel cyclopropylamine derivatives holds immense promise for the development of more effective and safer treatments.

References

-

5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved January 24, 2026, from [Link]

-

Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Retrieved January 24, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

- Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(15), 4408–4416.

- The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. (2018).

- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. (2023). Journal of Biomolecular Structure and Dynamics, 1-18.

- Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Pharmacology, 12, 676239.

- Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). (2022). EpigenTek.

- 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. (2021). Journal of Medicinal Chemistry, 64(23), 17382-17400.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8713-8756.

- Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. (1998). Journal of Medicinal Chemistry, 41(25), 5084-5093.

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]

- ab113456 – Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit | Abcam. (2014). Abcam.

- In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008). Chemical Research in Toxicology, 21(4), 845-853.

- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.

-

Graphviz tutorial - YouTube. (2021). Retrieved January 24, 2026, from [Link]

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action - Psych Scene Hub. (2021). Retrieved January 24, 2026, from [Link]

-

Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT 6 Receptor Ligands | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]

- Structure activity relationships of presynaptic dopamine receptor agonists. (1983). Progress in Medicinal Chemistry, 20, 1-39.

- 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. (2022). International Journal of Molecular Sciences, 23(19), 11296.

-

5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf. (2025). Retrieved January 24, 2026, from [Link]

- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015). The FEBS Journal, 282(16), 3211-3223.

-

Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (n.d.). Retrieved January 24, 2026, from [Link]

-

Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf. (2023). Retrieved January 24, 2026, from [Link]

- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2014).

-

Drawing graphs with dot - Graphviz. (2015). Retrieved January 24, 2026, from [Link]

- Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2022). Frontiers in Pharmacology, 13, 888981.

-

Dopamine receptor D2 - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

- In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. (2008). Chemical Research in Toxicology, 21(4), 845-853.

-

Open field (animal test) - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (n.d.). Retrieved January 24, 2026, from [Link]

-

Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology - YouTube. (2022). Retrieved January 24, 2026, from [Link]

-

(PDF) Open-field assessment of spontaneous activity. (n.d.). Retrieved January 24, 2026, from [Link]

-

Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2020). Molecules, 25(11), 2549.

-

The Open Field Test | Springer Nature Experiments. (n.d.). Retrieved January 24, 2026, from [Link]

- LSD1 Histone Demethylase Assays and Inhibition. (2012). Current Protocols in Pharmacology, 59(1), 3.33.1-3.33.16.

-

Serotonin Receptor Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 24, 2026, from [Link]

- Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. (2019). ACS Medicinal Chemistry Letters, 10(6), 923-928.

-

EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. (n.d.). Retrieved January 24, 2026, from [Link]

- Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. (2019). Journal of Medicinal Chemistry, 62(8), 4087-4100.

Sources

- 1. nbinno.com [nbinno.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine and its receptor DcDop2 are involved in the mutualistic interaction between ‘Candidatus Liberibacter asiaticus’ and Diaphorina citri [elifesciences.org]

- 5. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 13. epigentek.com [epigentek.com]

- 14. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Open field (animal test) - Wikipedia [en.wikipedia.org]

Unlocking Therapeutic Potential: A Technical Guide to Cyclopropyl(4-methoxyphenyl)methanamine Derivatives as Targeted Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the therapeutic landscape for cyclopropyl(4-methoxyphenyl)methanamine derivatives. Moving beyond a mere catalog of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic rationale behind the selection of therapeutic targets, the intricacies of experimental validation, and the critical evaluation of structure-activity relationships. We will navigate the path from fundamental enzymatic inhibition to cellular and systemic effects, equipping you with the knowledge to advance research and development in this promising chemical space.

The Cyclopropylamine Moiety: A Privileged Scaffold for Irreversible Inhibition

The cyclopropyl(4-methoxyphenyl)methanamine core represents a fascinating intersection of structural rigidity and electronic reactivity. The strained three-membered ring of the cyclopropyl group, coupled with the primary amine, creates a potent pharmacophore for the mechanism-based irreversible inhibition of a specific class of enzymes: the flavin-dependent amine oxidases.[1][2] This inherent reactivity is a key determinant of the therapeutic targets for which these derivatives show the most promise.

The primary amine of the cyclopropylamine moiety can be oxidized by the flavin adenine dinucleotide (FAD) cofactor within the active site of these enzymes. This oxidation generates a highly reactive intermediate that subsequently forms a covalent bond with the FAD cofactor, leading to irreversible inactivation of the enzyme.[3][4] This "suicide inhibition" mechanism confers a durable pharmacological effect that can extend well beyond the pharmacokinetic half-life of the compound itself.[5]

Primary Therapeutic Targets: MAO and LSD1

The structural and mechanistic similarities between two key flavin-dependent amine oxidases have positioned them as the primary therapeutic targets for cyclopropylamine derivatives: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Monoamine Oxidase (MAO): Implications for Neurological Disorders

Monoamine oxidases are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is a validated strategy for the treatment of depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[7]

Cyclopropylamine derivatives, most notably the parent compound tranylcypromine (trans-2-phenylcyclopropylamine), are potent, irreversible inhibitors of both MAO-A and MAO-B.[5] By blocking the degradation of monoamine neurotransmitters, these compounds effectively increase their synaptic concentrations, leading to their therapeutic effects.

The 4-methoxyphenyl substitution on the cyclopropyl(4-methoxyphenyl)methanamine core is of particular interest for CNS applications. The methoxy group can influence the molecule's lipophilicity and ability to cross the blood-brain barrier, potentially modulating its pharmacokinetic and pharmacodynamic profile within the brain.

Lysine-Specific Demethylase 1 (LSD1): A Target in Oncology

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a histone-modifying enzyme that plays a crucial role in the epigenetic regulation of gene expression.[1] LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. Overexpression of LSD1 has been implicated in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, where it contributes to the maintenance of a malignant phenotype.[1]